molecular formula C64H84ClN15O14 B12771817 benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride CAS No. 71033-93-7

benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride

Cat. No.: B12771817
CAS No.: 71033-93-7
M. Wt: 1322.9 g/mol
InChI Key: PWAXZDMIIDWIHS-IZDJWFQUSA-N
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Description

Benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. Common reagents used in the synthesis may include protecting agents like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of such complex compounds often involves automated peptide synthesizers and large-scale purification techniques like HPLC (high-performance liquid chromatography). The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **Benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate
  • **Benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific arrangement of amino acid residues and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

71033-93-7

Molecular Formula

C64H84ClN15O14

Molecular Weight

1322.9 g/mol

IUPAC Name

benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C64H83N15O14.ClH/c1-38(2)29-48(58(87)74-47(19-11-27-68-63(66)67)62(91)79-28-12-20-52(79)61(90)71-34-53(65)82)73-55(84)35-72-56(85)49(30-39-21-23-43(81)24-22-39)75-60(89)51(36-80)77-59(88)50(31-42-33-69-45-18-10-9-17-44(42)45)76-57(86)46(78-64(92)93-37-41-15-7-4-8-16-41)25-26-54(83)70-32-40-13-5-3-6-14-40;/h3-10,13-18,21-24,33,38,46-52,69,80-81H,11-12,19-20,25-32,34-37H2,1-2H3,(H2,65,82)(H,70,83)(H,71,90)(H,72,85)(H,73,84)(H,74,87)(H,75,89)(H,76,86)(H,77,88)(H,78,92)(H4,66,67,68);1H/t46-,47+,48+,49+,50+,51+,52+;/m1./s1

InChI Key

PWAXZDMIIDWIHS-IZDJWFQUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCC(=O)NCC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)NCC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6.Cl

Origin of Product

United States

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